2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid
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Overview
Description
2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by its unique structure, which includes a quinoline core substituted with hydroxy, methyl, and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5,7-dimethylbenzoic acid with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out under reflux conditions, leading to the formation of the quinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 6 and 8.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of 2-oxo-5,7-dimethylquinoline-3-carboxylic acid.
Reduction: Formation of 2-hydroxy-5,7-dimethylquinoline-3-methanol.
Substitution: Formation of halogenated derivatives like 6-bromo-2-hydroxy-5,7-dimethylquinoline-3-carboxylic acid
Scientific Research Applications
2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, its hydroxy and carboxylic acid groups facilitate hydrogen bonding with biological macromolecules, enhancing its binding affinity .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-Hydroxyquinoline: Lacks the methyl and carboxylic acid groups, making it less versatile in chemical reactions.
5,7-Dimethylquinoline: Lacks the hydroxy and carboxylic acid groups, reducing its biological activity.
Uniqueness: 2-Hydroxy-5,7-dimethylquinoline-3-carboxylic acid stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
436087-35-3 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5,7-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)8-5-9(12(15)16)11(14)13-10(8)4-6/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
ITHNFZQGOXMUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=O)NC2=C1)C(=O)O)C |
Origin of Product |
United States |
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